

Application of 4-Hydrazinoquinazoline in the Development of Antimicrobial Agents

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Compound of Interest

Compound Name: 4-Hydrazinoquinazoline

Cat. No.: B1199610

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Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action. The quinazoline scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among its derivatives, **4-hydrazinoquinazoline** serves as a versatile building block for the synthesis of potent antimicrobial compounds. This document provides detailed application notes and protocols for leveraging **4-hydrazinoquinazoline** in the development of new antimicrobial agents, summarizing key quantitative data, experimental methodologies, and visualizing critical workflows and mechanisms.

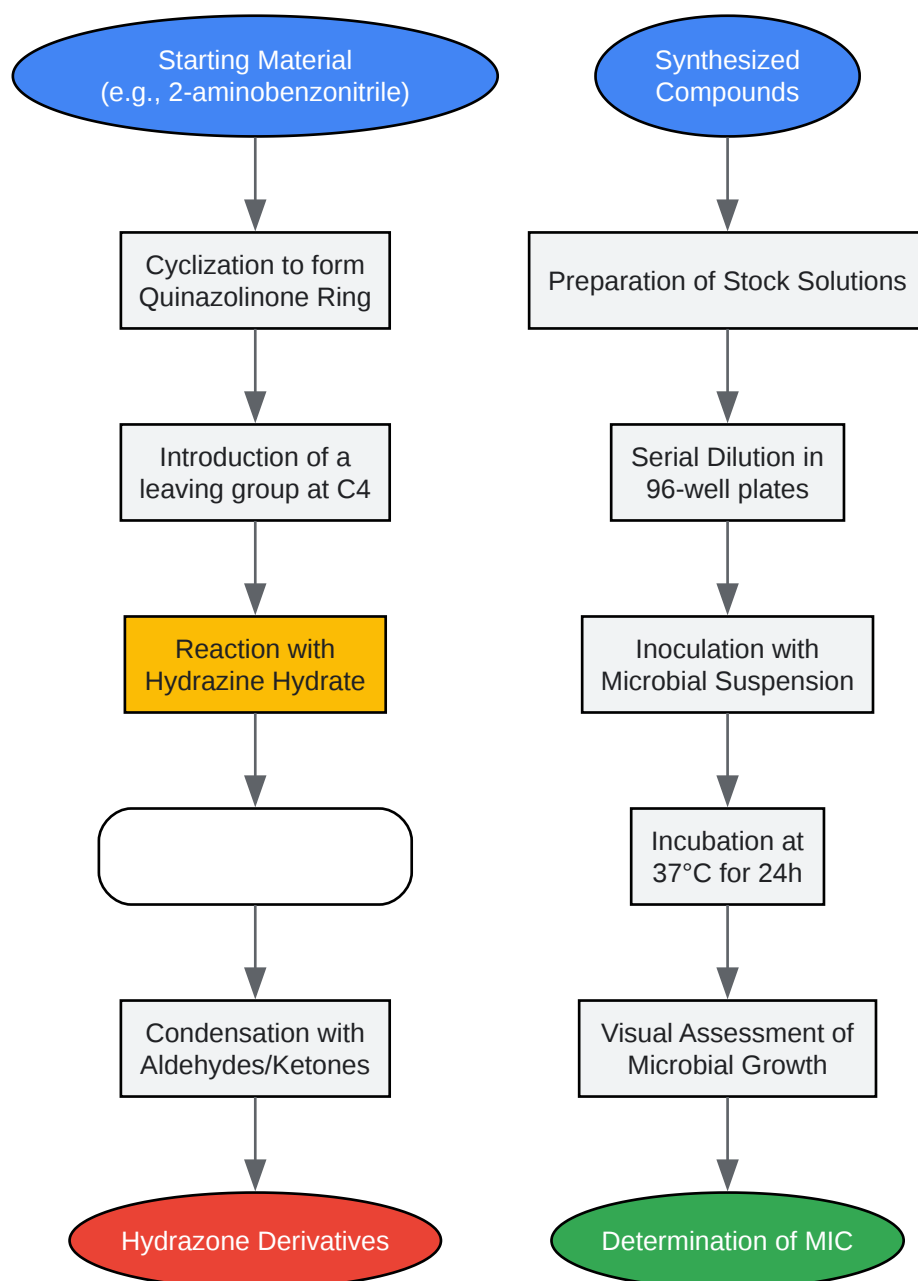
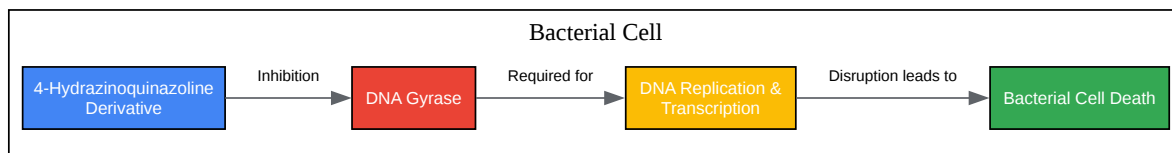
Chemical Structure and Properties

4-Hydrazinoquinazoline is a heterocyclic compound featuring a quinazoline core with a hydrazine group at the 4th position. This hydrazine moiety offers a reactive site for a variety of chemical modifications, allowing for the generation of diverse libraries of derivatives, including hydrazones, pyrazoles, and triazoles. These modifications have been shown to significantly influence the antimicrobial potency and spectrum of the resulting compounds.

Mechanism of Action

While the precise mechanisms of action can vary among different **4-hydrazinoquinazoline** derivatives, a prominent target that has been identified is DNA gyrase.^[1] This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.^[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

The proposed mechanism involves the binding of the **4-hydrazinoquinazoline** derivatives to the active site of DNA gyrase, thereby inhibiting its enzymatic activity.^[1] Molecular docking studies have further elucidated the potential binding interactions between these compounds and the enzyme's active site.^[1]



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References

- 1. mdpi.com [mdpi.com]
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